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Compound of Interest

Compound Name: 2-Aminoadamantane

Cat. No.: B082074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details
Structure and CAS Number

2-Aminoadamantane, also known as 2-adamantanamine or tricyclo[3.3.1.13,7]decan-2-amine,

is a tricyclic aliphatic amine. Its rigid, cage-like structure is a key feature contributing to its

pharmacological properties. The compound exists as a free base and more commonly as a

hydrochloride salt.

2-Aminoadamantane (Free Base)

CAS Number: 13074-39-0[1]

Molecular Formula: C10H17N

Molecular Weight: 151.25 g/mol [1]

Chemical Structure:

/ | C----C----C / \ / \ / C---C--C---C---C \ / \ / \ / C----C----C \ | / --C--

2-Aminoadamantane Hydrochloride (Salt)
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CAS Number: 10523-68-9[2][3][4]

Molecular Formula: C10H18ClN[3][5]

Molecular Weight: 187.71 g/mol [3][4][5]

Appearance: White crystalline powder[3]

Physicochemical Properties
The lipophilic nature of the adamantane cage significantly influences the physicochemical

properties of 2-aminoadamantane, impacting its solubility, distribution, and ability to cross

biological membranes.

Property Value Source(s)

Melting Point (HCl) >300 °C (decomposes) [2][3]

Solubility (HCl)
Slightly soluble in water,

methanol, and DMSO
[3]

pKa (related compound) 10.1 (for 1-aminoadamantane) [6]

LogP (calculated) 1.7 [1]

Synthesis of 2-Aminoadamantane
The synthesis of 2-aminoadamantane typically starts from 2-adamantanone. Two common

synthetic routes are the Leuckart reaction and reductive amination.

Experimental Protocol: Synthesis via Reductive
Amination of 2-Adamantanone
This protocol describes a general procedure for the synthesis of 2-aminoadamantane from 2-

adamantanone via reductive amination.

Materials:

2-Adamantanone
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Ammonium acetate or ammonia

Sodium cyanoborohydride (NaBH3CN)

Methanol (anhydrous)

Hydrochloric acid (ethanolic or aqueous)

Diethyl ether or other suitable organic solvent

Sodium sulfate (anhydrous)

Standard laboratory glassware and equipment for organic synthesis

Procedure:

Imine Formation:

Dissolve 2-adamantanone in anhydrous methanol in a round-bottom flask equipped with a

magnetic stirrer.

Add a molar excess of ammonium acetate (or bubble ammonia gas through the solution).

Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Reduction of the Imine:

Once imine formation is substantial, add sodium cyanoborohydride portion-wise to the

reaction mixture. This reagent selectively reduces the imine in the presence of the ketone.

[7][8]

Continue stirring the reaction at room temperature until the imine is consumed, as

monitored by TLC or GC-MS.

Work-up and Isolation of the Free Base:
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Quench the reaction by carefully adding water.

Remove the methanol under reduced pressure.

Make the aqueous solution basic by adding a suitable base (e.g., NaOH) to deprotonate

the amine.

Extract the aqueous layer with an organic solvent such as diethyl ether.

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield crude 2-aminoadamantane.

Formation of the Hydrochloride Salt:

Dissolve the crude 2-aminoadamantane free base in a minimal amount of a suitable

organic solvent (e.g., diethyl ether).

Slowly add a solution of hydrochloric acid (e.g., ethanolic HCl or concentrated aqueous

HCl) dropwise with stirring.

The 2-aminoadamantane hydrochloride will precipitate as a white solid.

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry

under vacuum.

Logical Workflow for the Synthesis of 2-Aminoadamantane
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Caption: Synthetic workflow for 2-aminoadamantane hydrochloride.

Biological Activity and Applications in Drug
Development
2-Aminoadamantane and its derivatives have garnered significant interest in drug discovery

due to their unique structural features that can impart desirable pharmacokinetic and
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pharmacodynamic properties.[9] The primary areas of investigation for this class of compounds

are as antiviral agents and as modulators of the central nervous system.

Antiviral Activity
Aminoadamantanes, including 2-aminoadamantane derivatives, are known for their antiviral

activity, particularly against the influenza A virus.[10][11]

Mechanism of Action: M2 Proton Channel Inhibition

The primary mechanism of antiviral action is the blockade of the M2 ion channel of the

influenza A virus.[11] The M2 protein is a proton-selective ion channel essential for viral

replication. After the virus enters the host cell via endocytosis, the acidic environment of the

endosome activates the M2 channel, allowing protons to enter the virion. This acidification is

crucial for the uncoating of the viral ribonucleoprotein (RNP) complex, releasing the viral

genetic material into the cytoplasm. By blocking this channel, 2-aminoadamantane prevents

viral uncoating and subsequent replication.

Signaling Pathway: Influenza A M2 Channel Blockade

Influenza A VirionHost Cell Endosome (Acidic pH)

M2 Proton Channel
Viral RNP
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Caption: Mechanism of M2 proton channel blockade by 2-aminoadamantane.

Central Nervous System Activity
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Aminoadamantanes also exhibit activity within the central nervous system, primarily as N-

methyl-D-aspartate (NMDA) receptor antagonists.[11][12]

Mechanism of Action: NMDA Receptor Antagonism

NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity,

learning, and memory.[13] Overactivation of NMDA receptors can lead to excessive calcium

influx and excitotoxicity, a process implicated in various neurodegenerative disorders. 2-
Aminoadamantane can act as an uncompetitive antagonist, binding within the ion channel of

the NMDA receptor when it is open and thereby blocking the influx of calcium ions. This

modulation of NMDA receptor activity is the basis for the therapeutic potential of some

aminoadamantanes in conditions like Alzheimer's disease and Parkinson's disease.[11]

Signaling Pathway: NMDA Receptor Antagonism
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Caption: Uncompetitive antagonism of the NMDA receptor by 2-aminoadamantane.

Quantitative Biological Data
While extensive quantitative data for 2-aminoadamantane itself is limited in the public domain,

studies on its derivatives provide insights into its potential activity. The table below summarizes

relevant data for aminoadamantane derivatives.
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Compound/Derivati
ve

Target/Assay Value (IC50/Kd) Source(s)

Amantadine (1-

aminoadamantane)
Influenza A (in vitro) ~120-130 µM [1][14]

Memantine
NMDA Receptor

(uncompetitive)
Kd ≈ 8.3 µM [13]

2-alkyl-2-

aminoadamantane

derivatives

Influenza A (M2 S31N

mutant)
Active in vitro [10]

Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activity of 2-
aminoadamantane and its derivatives.

Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the antiviral efficacy of a compound by

measuring the reduction in the formation of viral plaques in a cell culture.

Materials:

Madin-Darby Canine Kidney (MDCK) cells

Influenza A virus stock

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Trypsin

Agarose or Avicel

Crystal violet staining solution
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2-Aminoadamantane (or derivative) stock solution

6-well or 12-well cell culture plates

Procedure:

Cell Seeding: Seed MDCK cells in culture plates and grow to confluency.

Virus Adsorption: Wash the confluent cell monolayers with phosphate-buffered saline (PBS)

and infect with a diluted influenza A virus stock for 1 hour at 37°C to allow for viral

adsorption.

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium

containing a low concentration of agarose or Avicel and varying concentrations of the test

compound (2-aminoadamantane). Include a positive control (e.g., amantadine) and a

negative (no drug) control.

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque

formation.

Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with crystal

violet. The plaques will appear as clear zones against a background of stained, uninfected

cells.

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the

concentration of the compound that reduces the number of plaques by 50% compared to the

untreated control.

Protocol: NMDA Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand that binds to

the NMDA receptor channel.

Materials:

Rat brain cortical membranes (source of NMDA receptors)

[3H]MK-801 (radioligabeled NMDA receptor channel blocker)
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Tris-HCl buffer

Glutamate and glycine (to open the channel)

2-Aminoadamantane (or derivative) stock solution

Scintillation fluid and vials

Scintillation counter

Glass fiber filters

Procedure:

Membrane Preparation: Prepare a suspension of rat brain cortical membranes in Tris-HCl

buffer.

Binding Reaction: In test tubes, combine the membrane preparation, [3H]MK-801, glutamate,

and glycine. Add varying concentrations of the test compound (2-aminoadamantane).

Include tubes for total binding (no competitor) and non-specific binding (excess of a known

unlabeled blocker like MK-801).

Incubation: Incubate the reaction mixture at room temperature to allow binding to reach

equilibrium.

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the

bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-

specifically bound ligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure

the radioactivity using a scintillation counter.

Data Analysis: Determine the specific binding at each concentration of the test compound.

The Ki (inhibitor constant) can be calculated from the IC50 (the concentration of the

compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-

Prusoff equation.
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Conclusion
2-Aminoadamantane is a foundational molecule in the development of drugs targeting viral

infections and central nervous system disorders. Its rigid, lipophilic structure provides a unique

scaffold that can be derivatized to optimize pharmacological properties. The primary

mechanisms of action for this class of compounds, inhibition of the influenza A M2 proton

channel and antagonism of the NMDA receptor, are well-established. This guide provides a

comprehensive overview of the chemical properties, synthesis, and biological activities of 2-
aminoadamantane, serving as a valuable resource for researchers in the field of drug

discovery and development. Further investigation into 2-substituted adamantanes holds

promise for the development of novel therapeutics with improved efficacy and resistance

profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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